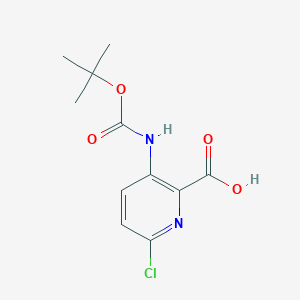
2-Bromo-6-(trifluoromethyl)isonicotinic acid
Descripción general
Descripción
“2-Bromo-6-(trifluoromethyl)isonicotinic acid” is a derivative of trifluoromethylpyridine (TFMP) and isonicotinic acid . TFMP derivatives have found applications in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(trifluoromethyl)isonicotinic acid” consists of a pyridine ring with a carboxylic acid group at the 4-position, a bromine atom at the 2-position, and a trifluoromethyl group at the 6-position .Aplicaciones Científicas De Investigación
Environmental Toxicology and Degradation
Studies on brominated and fluorinated compounds, such as tribromophenol and polyfluoroalkyl chemicals, have highlighted their widespread production and environmental persistence. These substances serve as intermediates in the synthesis of various flame retardants and have been identified as degradation products of related substances. Their ubiquitous presence in the environment raises concerns about their toxicokinetics, toxicodynamics, and the potential gaps in our understanding of their environmental impact (Koch & Sures, 2018).
Chemical Synthesis and Applications
Research into the synthesis and applications of halogenated compounds, including those with fluorine and bromine functionalities, remains active. For instance, the development of practical synthesis methods for halogenated biphenyls, which are key intermediates in the manufacture of various pharmaceuticals and agrochemicals, illustrates the continuous interest in optimizing production processes for such compounds. These methodologies often aim to address challenges related to cost, safety, and environmental impact (Qiu et al., 2009).
Environmental Safety and Health Risks
The health risks associated with fluorinated compounds, particularly those used as alternatives to legacy per- and polyfluoroalkyl substances (PFASs), have garnered attention. Novel fluorinated alternatives have been found to exhibit systemic multiple organ toxicities, suggesting that their potential toxicity might be comparable to or even exceed that of legacy PFASs. This underscores the need for comprehensive toxicological studies to evaluate the safety of these new compounds before their widespread use (Wang et al., 2019).
Direcciones Futuras
The future directions for “2-Bromo-6-(trifluoromethyl)isonicotinic acid” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Propiedades
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJIWWDGFHDIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213105 | |
| Record name | 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)isonicotinic acid | |
CAS RN |
749875-11-4 | |
| Record name | 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749875-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



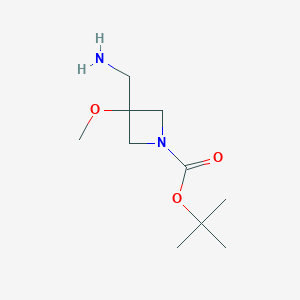
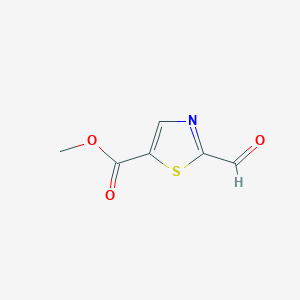
![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)
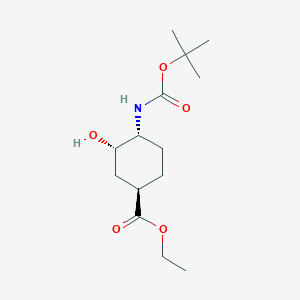

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
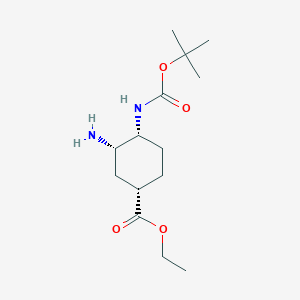

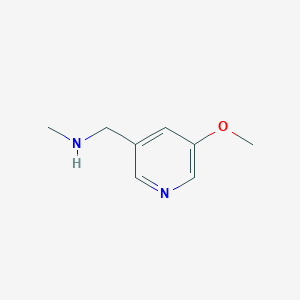

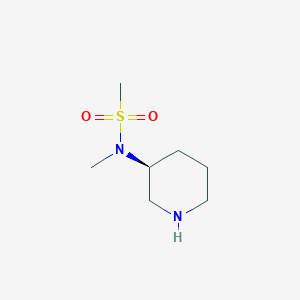
![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
